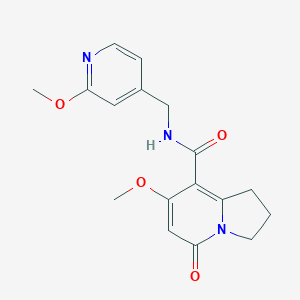

7-methoxy-N-((2-methoxypyridin-4-yl)methyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Modulation of MRGPRX2 Receptor

This compound has been identified as a modulator of the Mas-related G-protein receptor X2 (MRGPRX2) . MRGPRX2 is involved in various physiological and pathological processes, including pseudo-allergic reactions, chronic itch (pruritus), inflammation, pain disorders, and cancer-associated conditions . By targeting this receptor, the compound could be used to develop treatments for these conditions.

Antitumor Activity

The structural analogs of this compound have shown potential as antitumor agents . The presence of methoxy groups and a pyridine ring is believed to contribute to this activity. Further research could explore the antitumor properties of 7-methoxy-N-((2-methoxypyridin-4-yl)methyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide.

Antimicrobial Activity

Some derivatives of this compound have demonstrated antimicrobial activity against various bacterial strains, such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus* . This suggests potential use in developing new antimicrobial agents.

Inhibition of Bcl-2 Protein

Compounds with similar structures have shown inhibition activity against the Bcl-2 protein , which plays a significant role in regulating apoptosis. Inhibitors of Bcl-2 are considered promising for the treatment of cancers where Bcl-2 is overexpressed.

Monoamine Oxidase Inhibition

Derivatives of this compound have been found to possess inhibitory activity against monoamine oxidase , which is an enzyme involved in the breakdown of neurotransmitters. Inhibitors of monoamine oxidase are used to treat various neuropsychiatric disorders.

Acetylcholinesterase Inhibition

The compound’s analogs have also shown potent inhibitory activity against acetylcholinesterase , an enzyme that breaks down the neurotransmitter acetylcholine. Inhibitors of this enzyme are used in the treatment of Alzheimer’s disease due to their ability to increase acetylcholine levels in the brain.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of the compound 7-methoxy-N-((2-methoxypyridin-4-yl)methyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is the enzyme Methionine adenosyltransferase 2A (MAT2A) . MAT2A plays a crucial role in the methionine cycle where it catalyzes the synthesis of S-adenosyl methionine (SAM) from methionine and ATP .

Mode of Action

The compound interacts with MAT2A, inhibiting its function . This inhibition disrupts the methionine cycle, affecting the production of SAM, a critical molecule involved in methylation processes and polyamine biosynthesis .

Biochemical Pathways

By inhibiting MAT2A, the compound affects the methionine cycle . This leads to a decrease in the production of SAM, which is a principal methyl donor for DNA methylation and a propylamino donor in polyamine biosynthesis . The disruption of these processes can have downstream effects on gene transcription, cellular proliferation, and the production of secondary metabolites .

Result of Action

The molecular and cellular effects of the compound’s action involve the suppression of growth and induction of apoptosis in certain cells . For instance, in hepatocellular carcinoma (HCC), the downregulation of MAT1A and the up-regulation of MAT2A occur, which is known as the MAT1A:MAT2A switch . The inhibition of MAT2A by the compound can suppress growth and induce apoptosis in hepatoma cells .

Propiedades

IUPAC Name |

7-methoxy-N-[(2-methoxypyridin-4-yl)methyl]-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-23-13-9-15(21)20-7-3-4-12(20)16(13)17(22)19-10-11-5-6-18-14(8-11)24-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSRZGHIFXNQGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N2CCCC2=C1C(=O)NCC3=CC(=NC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-N-((2-methoxypyridin-4-yl)methyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2588163.png)

![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2588165.png)

![3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride](/img/structure/B2588173.png)

![(E)-methyl 2-cyano-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2588177.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2588178.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2588180.png)

![4-{(1E)-3-[5-(butanoylamino)-2-hydroxyphenyl]-3-oxoprop-1-enyl}benzoic acid](/img/structure/B2588181.png)